molecular formula C15H13BrO3 B8760265 2-[2-(benzyloxy)-5-bromophenyl]acetic acid

2-[2-(benzyloxy)-5-bromophenyl]acetic acid

Cat. No.: B8760265
M. Wt: 321.16 g/mol
InChI Key: HSJKLTHDLBXYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(benzyloxy)-5-bromophenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a benzyloxy group and a bromine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(benzyloxy)-5-bromophenyl]acetic acid typically involves the bromination of 2-(benzyloxy)phenylacetic acid. The process begins with the preparation of 2-(benzyloxy)phenylacetic acid, which can be synthesized by reacting benzyloxyacetic acid with a suitable brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(benzyloxy)-5-bromophenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(benzyloxy)-5-bromophenyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(benzyloxy)-5-bromophenyl]acetic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)phenylacetic acid
  • 2-(benzyloxy)-5-chlorophenylacetic acid
  • 2-(benzyloxy)-5-fluorophenylacetic acid

Uniqueness

2-[2-(benzyloxy)-5-bromophenyl]acetic acid is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems compared to its chloro or fluoro analogs. The bromine atom also provides a handle for further functionalization through substitution reactions .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-(5-bromo-2-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C15H13BrO3/c16-13-6-7-14(12(8-13)9-15(17)18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18)

InChI Key

HSJKLTHDLBXYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 12.4 g (0.053 mol) of 2-hydroxy-5-bromo-phenylacetic acid in 125 ml of dimethylformamide is combined with 14 g (0.125 mol) of potassium tert.butoxide. After 15 minutes at ambient temperature 18.5 g (0.108 mol) of benzylbromide are added. The reaction solution is stirred for 3 hours at ambient temperature, poured onto ice water and extracted with ethyl acetate. The combined organic extracts are dried and evaporated down. The residue is dissolved in 100 ml of ethanol and after the addition of 50 ml of 2N sodium hydroxide solution stirred for 3 hours at ambient temperature. The solvent is distilled off, the residue is adjusted to pH 4 with 2N hydrochloric acid. After extraction with ethyl acetate the organic phases are dried and evaporated down. The residue is chromatographed on silica gel and eluted with petroleum ether/ethyl acetate (8:2).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-benzyloxyphenylacetic acid (242 mg, 11.0 mmol), N-bromosuccinimide (178 mg, 1.9 mmol) and dichloromethane (4 ml) was stirred overnight at room temperature under argon atmosphere. The reaction mixture was diluted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (280 mg, 87.2%) as a white solid.
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87.2%

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